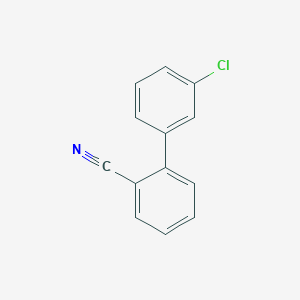

2-(3-Chlorophenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a nitrile group attached to a benzene ring. The presence of a chloro substituent on the phenyl ring at the 3-position indicates that it is a halogenated aromatic nitrile. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a nitrile group attached to an aromatic ring. For instance, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrates the addition of a nitrile group to a complex aromatic system . Similarly, the synthesis of 2-aminothiophene through heterocyclization of benzylthionitriles shows the versatility of nitrile group transformations . These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenyl)benzonitrile by substituting the appropriate starting materials.

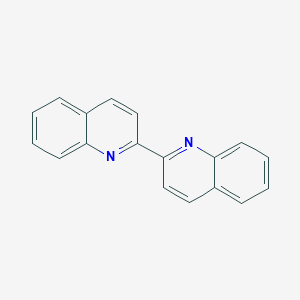

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Chlorophenyl)benzonitrile can be analyzed using various spectroscopic techniques and computational methods. For example, the crystal structure analysis and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provide insights into the geometric and electronic properties of chlorinated aromatic compounds . These techniques could be applied to determine the molecular structure of 2-(3-Chlorophenyl)benzonitrile.

Chemical Reactions Analysis

Chemical reactions involving nitrile-containing compounds can be complex and diverse. The addition of amines to certain nitrile compounds, leading to color changes, indicates that nitriles can participate in proton transfer reactions and form ion pairs . Moreover, the electrochemical coupling reactions of bromothiophenes with various halides catalyzed by nickel complexes suggest that halogenated nitriles like 2-(3-Chlorophenyl)benzonitrile could undergo similar coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic nitriles can be deduced from related compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides detailed information on vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the behavior of such molecules . Additionally, the investigation of 2-(3-acylselenoureido)benzonitriles and their cyclization reactions offers insights into the reactivity and stability of nitrile compounds under various conditions .

Aplicaciones Científicas De Investigación

Biocatalysis and Organic Synthesis

- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” can be used as a substrate in nitrilase-mediated biocatalysis reactions . These reactions have been of interest in organic synthesis for over six decades due to their high regio-, chemo-, and stereoselectivity . They are particularly appealing to synthetic chemists because regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which is virtually impossible by chemical hydrolysis .

- Methods of Application : The application of “2-(3-Chlorophenyl)benzonitrile” in this context involves its use as a substrate in nitrilase-mediated biocatalysis reactions . The specific experimental procedures and technical details would depend on the particular reaction being carried out.

- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .

Synthesis of High-Value Fine Chemicals and Pharmaceuticals

- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of high-value fine chemicals and pharmaceuticals . This is due to the ability of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .

- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .

Synthesis of Pyrrole Derivatives

- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of pyrrole derivatives . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities .

- Results or Outcomes : The outcomes of these reactions are pyrrole derivatives, which are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Synthesis of Indole Derivatives

- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of indole derivatives . Indole is a biologically active scaffold that possesses a diverse nature of activities .

- Results or Outcomes : The outcomes of these reactions are indole derivatives, which are known to have many biological properties .

Synthesis of Trichloroacetylated Pyrrole Derivatives

- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of trichloroacetylated pyrrole derivatives . These derivatives are known to have improved antibacterial activity .

- Results or Outcomes : The outcomes of these reactions are trichloroacetylated pyrrole derivatives, which are known to have improved antibacterial activity .

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYNQKBYEZCGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362713 |

Source

|

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)benzonitrile | |

CAS RN |

1338095-85-4 |

Source

|

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)